
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorobenzyl group, a methylbenzamido group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using appropriate benzyl halides.
Amidation Reaction: The methylbenzamido group can be introduced through an amidation reaction involving the corresponding amine and carboxylic acid derivative.
Fluorination: The fluorobenzyl group can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Recent studies have demonstrated that compounds related to N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values for these compounds often fall within the low micromolar range, indicating potent activity .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | MIC (µM) | Target Organisms |
---|---|---|
Compound A | 1.27 | Staphylococcus aureus |
Compound B | 2.54 | Escherichia coli |
Compound C | 2.60 | Candida albicans |
Anticancer Activity
In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies indicate that this compound can inhibit the growth of various cancer cell lines, including colorectal carcinoma (HCT116). The half-maximal inhibitory concentration (IC50) values for these compounds suggest they are more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .
Table 2: Anticancer Activity Against HCT116 Cell Line
Compound Name | IC50 (µM) | Comparison to 5-FU (IC50 µM) |
---|---|---|
Compound D | 5.85 | 9.99 |
Compound E | 4.53 | 9.99 |
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical settings:
- Case Study on Antimicrobial Resistance : A study demonstrated that derivatives of this compound were effective against multi-drug resistant strains of bacteria, providing a promising avenue for developing new antimicrobial agents .
- Clinical Evaluation for Cancer Treatment : In vitro evaluations indicated that compounds similar to this compound could induce apoptosis in cancer cells, suggesting potential for use in combination therapies .
Mecanismo De Acción
The mechanism of action of N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- N-(4-bromobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- N-(4-methylbenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
Uniqueness
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct physicochemical properties such as increased lipophilicity and metabolic stability
Actividad Biológica
N-(4-fluorobenzyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of modulating neurotransmitter systems. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈F₁N₃O
- Molecular Weight : 313.36 g/mol
This compound primarily acts as a positive allosteric modulator (PAM) of GABA-A receptors. This modulation enhances the inhibitory effects of GABA, which is crucial for maintaining neuronal excitability and preventing overactivity in the central nervous system.
Key Mechanisms:
- GABA-A Receptor Modulation : The compound interacts with the α1/γ2 interface of the GABA-A receptor, similar to other known PAMs, leading to increased chloride ion influx and enhanced inhibitory neurotransmission .
- Metabolic Stability : Studies indicate that modifications in the chemical structure improve metabolic stability compared to traditional PAMs, reducing potential hepatotoxicity associated with rapid biotransformation .
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity in modulating GABA-A receptor function.
Case Studies
A notable case study involved the evaluation of this compound's effects on animal models exhibiting anxiety-like behaviors. The results indicated:
- Dosing : Administered at varying doses (5 mg/kg to 20 mg/kg).
- Outcomes : Significant reduction in anxiety-like behaviors as measured by elevated plus maze and open field tests, indicating its potential as an anxiolytic agent .
Safety and Toxicology
Safety assessments revealed that this compound has a favorable safety profile, with no significant adverse effects observed at therapeutic doses. Its reduced hepatotoxicity compared to other PAMs highlights its potential for safer therapeutic use .
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2/c1-18-2-8-21(9-3-18)25(32)30-23-12-6-20(7-13-23)15-31-16-24(29-17-31)26(33)28-14-19-4-10-22(27)11-5-19/h2-13,16-17H,14-15H2,1H3,(H,28,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKDDUBZYKICQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.